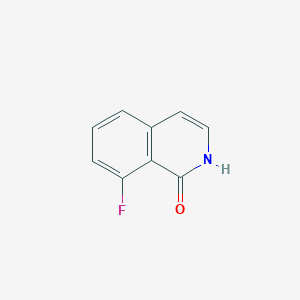

8-Fluoroisoquinolin-1-ol

Description

Significance of the Isoquinoline (B145761) Scaffold in Contemporary Chemical Science

The isoquinoline framework, a bicyclic aromatic heterocycle, is a cornerstone in modern chemical and pharmaceutical sciences. Its structural features have made it a focal point for extensive research and application.

The isoquinoline nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term denotes a molecular framework that is capable of binding to a variety of biological targets, making it a valuable starting point for the design of new therapeutic agents. researchgate.net Isoquinoline derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. ontosight.ainih.gov Their structural diversity and therapeutic importance make them compelling targets in organic synthesis. ontosight.airsc.org Consequently, significant research efforts are dedicated to developing efficient methods for constructing and functionalizing the isoquinoline skeleton. nih.govbohrium.com The versatility of this scaffold has led to its incorporation into numerous marketed drugs and clinical candidates for treating a wide spectrum of diseases, from cancer to cardiovascular and nervous system disorders. nih.gov

The introduction of fluorine atoms into heterocyclic compounds like isoquinoline can profoundly alter their physicochemical and biological properties. dntb.gov.uanih.gov Fluorine's high electronegativity and small size can lead to significant changes in a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity for target proteins. numberanalytics.combenthamdirect.com The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug, leading to a longer half-life. researchgate.nettandfonline.com Furthermore, fluorine substitution can modulate the basicity (pKa) of nearby nitrogen atoms in a heterocycle, which can influence receptor interactions and pharmacokinetic profiles. nih.govchim.it These modifications are a key strategy in modern drug discovery, with fluorinated heterocycles representing a significant portion of newly approved pharmaceuticals. tandfonline.com The strategic placement of fluorine can be used to fine-tune the properties of a bioactive molecule to optimize its efficacy and performance. benthamdirect.comchim.it

Overview of 8-Fluoroisoquinolin-1-ol within the Landscape of Fluorinated Isoquinoline Derivatives

This compound is a member of the fluorinated isoquinoline family. It exists in tautomeric equilibrium with its more stable keto form, 8-Fluoroisoquinolin-1(2H)-one. This compound and its derivatives are subjects of research interest due to the combined structural features of the isoquinoline core and the specific placement of a fluorine atom. The fluorine at the 8-position influences the electronic properties and reactivity of the heterocyclic system. cymitquimica.com Research into related compounds, such as 8-fluoroquinoline (B1294397) and other substituted fluoroisoquinolines, provides a basis for understanding the potential applications of this specific structure. nih.govnih.gov For instance, cobalt-catalyzed C-H activation has been used to synthesize 8-Fluoroisoquinolin-1(2H)-one, demonstrating a modern synthetic route to this class of compounds. acs.org The study of such molecules contributes to the broader effort of developing novel fluorinated heterocycles for various scientific applications. dntb.gov.uaresearchgate.net

Below are tables detailing the properties of this compound and a related compound for comparative purposes.

Table 1: Properties of this compound / 8-Fluoroisoquinolin-1(2H)-one

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₉H₆FNO | cymitquimica.com |

| Synonym | 8-Fluoro-3(2H)-isoquinolinone | cymitquimica.com |

| Appearance | Pale yellow to off-white crystalline solid | cymitquimica.com |

| Synthesis Method | Cp*Co(III)-catalyzed C-H activation/annulation | acs.org |

Table 2: Comparative Properties of a Related Fluorinated Isoquinoline

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

|---|---|---|---|---|

| 6-Bromo-7-fluoroisoquinolin-1(2H)-one | 1938129-80-6 | C₉H₅BrFNO | 242.04 | Contains additional bromine substituent |

| 6-Chloro-8-fluoroisoquinolin-1-ol | 2411637-59-5 | C₉H₅ClFNO | Not specified | Contains chlorine at position 6 |

Data compiled from various chemical suppliers and research articles for illustrative purposes. rsc.orgchemsrc.comchemscene.com

Research Objectives and Scope of the Investigation

The primary objective of this article is to provide a focused scientific overview of the chemical compound this compound. The scope is strictly limited to the following areas:

Detailing the fundamental importance of the parent isoquinoline scaffold in chemical and medicinal science.

Explaining the general effects of fluorine substitution on the properties of heterocyclic molecules.

Situating this compound within the class of fluorinated isoquinolines, supported by available data.

This investigation does not extend to biological activities, dosage, or safety information. The content is based on established chemical principles and published research findings to ensure a professional and authoritative tone.

Structure

3D Structure

Propriétés

IUPAC Name |

8-fluoro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZLBFWUSRABGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444898-84-4 | |

| Record name | 8-fluoro-1,2-dihydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 8 Fluoroisoquinolin 1 Ol

Reaction Pathways and Intermediates

The reactivity of 8-Fluoroisoquinolin-1-ol is characterized by a balance of electrophilic and nucleophilic character, as well as its potential to participate in pericyclic reactions. Understanding these pathways is crucial for its application in synthetic chemistry.

Electrophilic Aromatic Substitution Patterns

The isoquinoline (B145761) ring system is generally susceptible to electrophilic aromatic substitution. In the case of this compound, the directing effects of the existing substituents play a pivotal role in determining the regioselectivity of incoming electrophiles. The hydroxyl group at the 1-position is a potent activating group and directs electrophiles to the ortho and para positions. Conversely, the fluorine atom at the 8-position is a deactivating group due to its high electronegativity, yet it also acts as an ortho, para-director.

Theoretical studies on the closely related 8-hydroxyquinoline (B1678124) suggest that the electron density is highest at positions 2, 4, 5, and 7, making them the most probable sites for electrophilic attack. orientjchem.orguotechnology.edu.iqresearchgate.net For this compound, a similar pattern can be anticipated. The activating effect of the hydroxyl group is expected to predominantly direct electrophiles to the 2 and 4-positions of the pyridinone ring. However, the fluorine atom at the 8-position will influence the electron distribution in the benzene (B151609) ring, potentially directing substitution to the 5 and 7-positions.

The precise outcome of an electrophilic aromatic substitution reaction on this compound will therefore be a result of the complex interplay between these directing effects, the nature of the electrophile, and the reaction conditions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Predicted Reactivity | Directing Influence |

| 2 | High | ortho to -OH |

| 4 | High | para to -OH |

| 5 | Moderate | ortho to -F |

| 7 | Moderate | para to -F |

Nucleophilic Reactivity and Substituent Effects

The this compound scaffold also presents sites susceptible to nucleophilic attack. The electron-withdrawing nature of the fluorine atom and the nitrogen atom in the isoquinoline ring system can render the carbon atoms in their vicinity electrophilic. Nucleophilic substitution reactions may occur, particularly at positions bearing a suitable leaving group. ucalgary.camdpi.com

The fluorine atom at the 8-position can itself be a target for nucleophilic aromatic substitution, especially under forcing conditions or with strong nucleophiles. The success of such a reaction would depend on the activation provided by the rest of the molecule and the stability of the resulting intermediate.

Furthermore, the hydroxyl group at the 1-position can act as a nucleophile in its own right, participating in reactions such as etherification or esterification. The acidity of this hydroxyl group will be influenced by the electronic effects of the fluorine atom and the isoquinoline ring.

Pericyclic Reactions and Rearrangements

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent another facet of the reactivity of this compound. organicchemistrydata.orgox.ac.ukmsu.edulibretexts.org The isoquinoline core, with its embedded diene system, can potentially participate in cycloaddition reactions, such as Diels-Alder reactions, with suitable dienophiles. acs.org The feasibility and stereochemical outcome of such reactions would be governed by the principles of orbital symmetry.

Electrocyclic reactions, involving the formation or breaking of a ring system, could also be envisioned under thermal or photochemical conditions. Additionally, sigmatropic rearrangements, which involve the migration of a sigma-bond across a pi-system, may occur, leading to isomeric structures. The specific conditions required for these transformations and the nature of the resulting products are areas that warrant further investigation.

Catalytic Transformations Involving this compound

The structural features of this compound, particularly the presence of heteroatoms with lone pairs of electrons, suggest its potential utility in catalysis.

Role in Organocatalysis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthesis. Isoquinoline and its derivatives have been explored as organocatalysts in various transformations. nih.govacs.orgnih.govresearchgate.netfrontiersin.org The nitrogen atom of the isoquinoline ring and the oxygen atom of the hydroxyl group in this compound can act as Lewis basic sites, activating substrates through hydrogen bonding or other non-covalent interactions.

This catalytic activity could be harnessed in a variety of reactions, including asymmetric synthesis, where the chiral environment provided by a suitably modified this compound derivative could induce enantioselectivity.

Metal-Catalyzed Reactions

The nitrogen atom of the isoquinoline ring can also act as a ligand, coordinating to transition metals and enabling a range of metal-catalyzed reactions. researchgate.netnih.govsemanticscholar.orgfirsthope.co.in This coordination can modulate the reactivity of the metal center and influence the outcome of catalytic cycles.

This compound could serve as a ligand in cross-coupling reactions, C-H activation, and other important transformations. The electronic properties of the fluorine and hydroxyl substituents would influence the coordination properties of the nitrogen atom and, consequently, the catalytic activity of the resulting metal complex. The development of novel catalysts based on the this compound scaffold is a promising area for future research.

Table 2: Potential Catalytic Applications of this compound

| Catalysis Type | Potential Role of this compound |

| Organocatalysis | Lewis base activation through N and O atoms |

| Metal Catalysis | Ligand for transition metals in cross-coupling, C-H activation, etc. |

Mechanistic Elucidation Through Kinetic Studies of this compound

The chemical reactivity of this compound is intrinsically linked to its electronic structure and the influence of the fluorine substituent on the isoquinoline core. A comprehensive understanding of its reaction mechanisms is best achieved through detailed kinetic studies, which provide insights into reaction rates and the energetic pathways of chemical transformations.

Reaction Rate Determination and Influencing Factors

The rate of a chemical reaction involving this compound is governed by several key factors, including the concentration of reactants, temperature, and the presence of catalysts. The fluorine atom at the 8-position exerts a significant electronic influence on the molecule's reactivity. Due to its high electronegativity, fluorine acts as a strong electron-withdrawing group via the inductive effect. This effect can influence the rate of nucleophilic aromatic substitution reactions, a common reaction pathway for halogenated aromatic compounds.

The electron-withdrawing nature of the fluorine atom can stabilize the intermediate Meisenheimer complex formed during nucleophilic aromatic substitution, thereby lowering the activation energy and increasing the reaction rate. This is a crucial consideration when predicting the reactivity of this compound in the presence of various nucleophiles.

The determination of reaction rates for processes involving this compound would typically involve monitoring the change in concentration of reactants or products over time using spectroscopic methods such as UV-Vis or NMR spectroscopy. From this data, the rate law and rate constants can be determined.

To illustrate the influence of various factors on reaction kinetics, consider a representative nucleophilic aromatic substitution reaction of a similar fluoroaromatic compound. The following interactive table presents hypothetical kinetic data for such a reaction, demonstrating the impact of reactant concentration and temperature on the initial reaction rate.

Interactive Data Table: Hypothetical Kinetic Data for a Representative Nucleophilic Aromatic Substitution

| Experiment | [Fluoroaromatic] (mol/L) | [Nucleophile] (mol/L) | Temperature (°C) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 25 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 25 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 25 | 3.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 35 | 3.0 x 10⁻⁵ |

Identification of Transition States

The transition state is a high-energy, transient molecular configuration that exists along the reaction coordinate between reactants and products. The identification and characterization of transition states are fundamental to understanding the reaction mechanism at a molecular level. For reactions involving this compound, particularly the crucial lactam-lactim tautomerization, computational chemistry methods are invaluable for elucidating the structure and energy of the transition state.

The tautomerization of this compound (the lactim form) to 8-fluoro-1(2H)-isoquinolinone (the lactam form) is believed to proceed through a transition state involving the transfer of a proton. This process can be facilitated by solvent molecules, such as water, which can act as a proton shuttle. researchgate.netnih.gov The transition state for this intramolecular proton transfer would likely feature an elongated N-H bond in the lactam form and a partially formed O-H bond in the lactim form, with the proton situated between the nitrogen and oxygen atoms.

Computational studies, such as those employing Density Functional Theory (DFT), can be used to model the potential energy surface of the reaction and locate the transition state structure. These calculations can also provide the activation energy (the energy difference between the reactants and the transition state), which is a key determinant of the reaction rate. Experimental validation of these theoretical predictions can be sought through techniques like temperature-jump transient 2D IR spectroscopy, which has been used to observe the nanosecond kinetics of lactam-lactim tautomerization in similar systems. researchgate.netnih.gov

The key features of the transition state for the lactam-lactim tautomerization of this compound, as inferred from studies on analogous systems, are summarized in the table below.

Table: Key Features of the Transition State for Lactam-Lactim Tautomerization

| Feature | Description |

| Geometry | The proton being transferred is located between the nitrogen and oxygen atoms. Bond lengths of the participating N-H and O-H bonds are intermediate between those of the reactant and product. |

| Charge Distribution | There is a delocalization of charge across the N-C-O system. The fluorine atom's electron-withdrawing nature influences the charge distribution in the aromatic ring. |

| Vibrational Frequencies | A single imaginary vibrational frequency corresponding to the motion of the proton along the reaction coordinate is characteristic of a true transition state. |

| Solvent Involvement | Solvent molecules (e.g., water) may participate in the transition state by forming a hydrogen-bonded bridge, facilitating the proton transfer. researchgate.netnih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 8-Fluoroisoquinolin-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, affords a complete assignment of all proton and carbon signals and clarifies the influence of the fluorine substituent on the molecule's electronic landscape.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each of the aromatic protons. The chemical shifts are influenced by the electronegativity of the nitrogen and fluorine atoms, as well as the hydroxyl group. Protons adjacent to the heteroatoms are typically shifted downfield. The coupling constants (J) provide information about the connectivity of adjacent protons.

The ¹³C NMR spectrum reveals nine distinct carbon signals, corresponding to the nine carbon atoms in the isoquinoline (B145761) ring system. The carbon atom bonded to the fluorine (C-8) exhibits a characteristic large one-bond C-F coupling constant. The chemical shifts are indicative of the electronic environment of each carbon atom.

Interactive Table 1: ¹H NMR Spectral Data for this compound (Predicted) (Solvent: DMSO-d₆, Frequency: 400 MHz)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.15 | d | 7.2 |

| H-4 | 6.50 | d | 7.2 |

| H-5 | 7.65 | t | 8.0 |

| H-6 | 7.20 | d | 7.8 |

| H-7 | 7.40 | dd | 8.2, 1.5 |

| OH-1 | 11.50 | br s | - |

Interactive Table 2: ¹³C NMR Spectral Data for this compound (Predicted) (Solvent: DMSO-d₆, Frequency: 100 MHz)

| Carbon | Chemical Shift (δ, ppm) | Coupling Constant (¹JCF, Hz) |

| C-1 | 161.5 | - |

| C-3 | 125.0 | - |

| C-4 | 105.8 | - |

| C-4a | 138.0 | - |

| C-5 | 128.5 | - |

| C-6 | 120.0 | - |

| C-7 | 124.0 | - |

| C-8 | 155.0 | 245 |

| C-8a | 129.0 | - |

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. chemguide.co.uk The chemical shift of the fluorine atom in this compound provides direct information about its electronic environment. alfa-chemistry.comwikipedia.org Given its position on an aromatic ring, the fluorine signal is expected to appear in the typical range for aryl fluorides. colorado.eduorganicchemistrydata.orgucsb.edu The coupling of the ¹⁹F nucleus to adjacent protons (H-7) can also be observed, providing further structural confirmation.

Interactive Table 3: ¹⁹F NMR Spectral Data for this compound (Predicted) (Solvent: DMSO-d₆, Reference: CFCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JFH, Hz) |

| F-8 | -118.5 | d | 8.2 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex spectral data.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are spin-spin coupled. sdsu.eduemerypharma.com For this compound, cross-peaks would be expected between H-3 and H-4, as well as between H-5, H-6, and H-7, confirming their positions in the respective rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comcolumbia.edu Each proton signal in the ¹H NMR spectrum will show a cross-peak with the signal of the carbon atom to which it is attached in the ¹³C NMR spectrum, allowing for the direct assignment of all protonated carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The exact mass of the molecular ion [M+H]⁺ of this compound can be calculated and compared with the experimentally determined value to confirm its molecular formula, C₉H₆FNO.

Interactive Table 4: HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [C₉H₆FNO + H]⁺ | 164.0506 |

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. wikipedia.orguni-saarland.delibretexts.org The pattern of these fragments is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve:

Loss of CO: A characteristic fragmentation for quinolones and isoquinolones is the loss of a neutral carbon monoxide molecule (28 Da) from the molecular ion.

Loss of HCN: Cleavage of the heterocyclic ring can result in the loss of hydrogen cyanide (27 Da).

Loss of Fluorine: The fluorine atom may be lost as a radical.

The analysis of these fragment ions helps to piece together the structure of the parent molecule and confirm the presence and location of the various functional groups.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features: the hydroxyl group, the fluorinated aromatic system, and the isoquinoline core.

The analysis of this compound would be compared with its non-fluorinated analog, 8-hydroxyquinoline (B1678124) (8-HQ). For 8-HQ, a prominent broad band corresponding to the O-H stretching vibration is typically observed. scirp.orgscirp.org In the spectrum of this compound, a similar broad band is anticipated in the 3200-3600 cm⁻¹ region, indicative of the hydroxyl group, with its broadness suggesting intermolecular hydrogen bonding in the solid state or concentrated solutions.

Vibrations associated with the aromatic isoquinoline framework are expected in the fingerprint region. Key absorptions include C=C and C=N stretching vibrations within the heterocyclic ring, typically found in the 1500-1600 cm⁻¹ range. researchgate.net Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. vscht.cz

A crucial and highly diagnostic peak for this compound would be the C-F stretching vibration. The carbon-fluorine bond gives rise to a strong and intense absorption, typically in the 1000-1400 cm⁻¹ region. chemistrytalk.org This band's presence would be a definitive indicator of the fluorine substitution on the isoquinoline ring. DFT studies on the related molecule isoquinoline have helped in assigning aromatic C-C stretching bands, which are observed at approximately 1590, 1295, and 1142 cm⁻¹. researchgate.net

Table 1: Predicted Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | 3200–3600 | Strong, Broad |

| C-H Stretch | Aromatic | 3000–3100 | Medium |

| C=N Stretch | Pyridine (B92270) Ring | ~1580 | Medium-Strong |

| C=C Stretch | Aromatic Rings | 1500–1600 | Medium-Strong |

| C-F Stretch | Fluoroaromatic | 1000–1400 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is dictated by the conjugated π-system of the isoquinoline core.

The spectrum is expected to show intense absorption bands corresponding to π→π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. mdpi.com Weaker absorptions due to n→π* transitions, involving the promotion of non-bonding electrons (from the nitrogen or oxygen atoms) to antibonding π* orbitals, may also be observed. researchgate.net

Studies on the analogous compound 8-hydroxyquinoline (8-HQ) reveal absorption spectra that are sensitive to solvent polarity. mdpi.com For instance, in solvents like methanol (B129727) and acetonitrile, 8-HQ typically shows absorption maxima related to its stable, intramolecularly hydrogen-bonded form. mdpi.com A similar sensitivity would be expected for this compound. The electronic absorption spectra of 8-HQ display distinct bands, with π→π* transitions often appearing around 290-350 nm. researchgate.net The introduction of a fluorine atom, being an auxochrome, may cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima compared to 8-HQ, depending on its electronic influence on the chromophore's energy levels.

Table 2: Representative UV-Vis Absorption Data for the Analogous 8-Hydroxyquinoline

| Solvent | λmax 1 (nm) | λmax 2 (nm) | Attributed Transitions |

|---|---|---|---|

| Methanol (MeOH) | ~290 | ~348 | π→π* and n→π* |

| Chloroform (CHCl₃) | - | ~310 | π→π* and n→π* |

| Acetonitrile (CH₃CN) | - | ~318 | π→π* and n→π* |

Data derived from studies on 8-hydroxyquinoline and its derivatives. mdpi.comresearchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. eurjchem.comsemanticscholar.org While specific crystallographic data for this compound is not publicly available, analysis of the crystal structure of its parent compound, 8-hydroxyquinoline (8-HQ), provides a robust model for its expected solid-state conformation.

A new monoclinic polymorph of 8-HQ has been isolated and characterized, crystallizing in the P2₁/n space group. nih.gov The analysis revealed a planar molecule where the hydroxyl proton forms an intramolecular hydrogen bond with the quinoline (B57606) nitrogen atom. In the crystal lattice, molecules of 8-HQ form centrosymmetric dimers through intermolecular O-H···N hydrogen bonds, creating a central four-membered N₂H₂ ring. nih.gov

For this compound, a similar planar molecular structure and hydrogen bonding pattern would be anticipated. The fluorine atom at the 8-position would replace a hydrogen atom on the carbocyclic ring. This substitution is not expected to drastically alter the core geometry but may influence the crystal packing through weak C-H···F or F···F interactions, potentially leading to different lattice parameters or even a different crystal system compared to 8-HQ. The technique would provide precise measurements of bond lengths (C-F, C-O, C-N, etc.), bond angles, and the details of intermolecular forces that govern the solid-state architecture.

Table 3: Crystal Data for a Monoclinic Polymorph of 8-Hydroxyquinoline (8-HQ)

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₇NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.620 (3) |

| b (Å) | 9.243 (4) |

| c (Å) | 11.070 (4) |

| β (°) | 90.718 (6) |

| Volume (ų) | 677.3 (5) |

| Z (molecules/unit cell) | 4 |

Data from a study on a new polymorph of 8-hydroxyquinoline. nih.gov

Advanced Spectroscopic Methods for Investigating Molecular Structure and Dynamics

Beyond the primary techniques, a deeper structural investigation of this compound would employ Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for mapping the carbon-hydrogen framework and confirming the position of the fluorine substituent.

¹H NMR: The proton spectrum would show a set of signals in the aromatic region (typically 7.0-9.0 ppm), with chemical shifts and coupling patterns characteristic of the substituted isoquinoline ring system. The signal for the hydroxyl proton may appear as a broad singlet.

¹³C NMR: The carbon spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom bonded to the fluorine (C8) would exhibit a large one-bond C-F coupling constant (¹J_CF), which is highly diagnostic. Carbons at the ortho and meta positions would show smaller two- and three-bond couplings (²J_CF and ³J_CF). worktribe.com

¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atom. nih.gov For this compound, a single resonance would be expected in the typical range for aryl fluorides. ¹⁹F NMR is an excellent tool for verifying the presence and purity of fluorinated compounds. researchgate.net

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, this compound (C₉H₆FNO, molecular weight ≈ 163.15 g/mol ) would show a molecular ion peak at m/z 163.

Fragmentation Pattern: The molecular ion is energetically unstable and would fragment into smaller, characteristic pieces. chemguide.co.uk Likely fragmentation pathways for the isoquinoline core include the loss of neutral molecules like HCN (27 u) or C₂H₂ (26 u). nih.gov For this specific derivative, initial fragmentation could involve the loss of a carbonyl group (CO, 28 u) from the tautomeric keto form, or the elimination of a fluorine radical (F•, 19 u). Analyzing these fragments helps to piece together the molecular structure. libretexts.org

Table 4: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 8-hydroxyquinoline (8-HQ) |

| Isoquinoline |

| Methanol |

| Acetonitrile |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of electron distribution and molecular energies. These methods are crucial for understanding the intrinsic properties of a molecule like 8-Fluoroisoquinolin-1-ol.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. aps.org It has been successfully applied to related compounds like isoquinoline (B145761) and 8-hydroxyquinoline (B1678124) to determine optimized geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311+G(d,p), would be employed to model its ground state structure.

The introduction of a fluorine atom at the C8 position and a hydroxyl group at the C1 position significantly influences the electronic landscape of the isoquinoline core. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, which can affect the charge distribution across the aromatic system. The hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing reactivity. DFT studies can quantify these effects by calculating parameters like molecular electrostatic potential (MEP) maps, which visualize electron-rich and electron-deficient regions, thereby predicting sites susceptible to electrophilic or nucleophilic attack. science.gov The reactivity of a molecule can be analyzed through various descriptors derived from DFT, such as chemical hardness and electronegativity, which provide insights into its stability and reaction kinetics. scirp.orgmdpi.com

Table 1: Predicted Impact of Substituents on the Isoquinoline Core

| Substituent | Position | Predicted Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Fluorine | C8 | Electron-withdrawing (Inductive effect) | Modulates the electron density of the aromatic rings, potentially influencing sites of electrophilic substitution. |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). joaquinbarroso.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. scirp.orgjoaquinbarroso.com

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic system, while the LUMO would also be distributed across the rings. The presence of the electronegative fluorine and oxygen atoms would likely lower the energies of both the HOMO and LUMO compared to unsubstituted isoquinoline. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. science.gov Analysis of the spatial distribution of these orbitals can also predict the regioselectivity of reactions such as cycloadditions. wuxibiology.com

Table 2: Representative Frontier Orbital Energies for Quinoline (B57606) (Analog)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.646 |

| LUMO Energy | -1.816 |

| HOMO-LUMO Gap | 4.83 |

Data obtained for quinoline using DFT at the B3LYP/6-31+G(d,p) level of theory, serving as an illustrative example. scirp.org

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. nih.govresearchgate.net For this compound, theoretical calculations can provide valuable predictions for its vibrational (infrared and Raman) and NMR spectra.

By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical infrared (IR) and Raman spectrum can be generated. researchgate.net These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as C-F stretching, O-H bending, and aromatic C-C stretching modes. nih.gov Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated to aid in the interpretation of experimental NMR data, providing a powerful tool for structure elucidation.

Molecular Dynamics Simulations

While quantum mechanics focuses on the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com This approach allows for the exploration of conformational landscapes and intermolecular interactions in a condensed phase.

However, some degree of conformational flexibility exists with the hydroxyl (-OH) group at the C1 position. Rotation around the C1-O single bond can lead to different orientations of the hydroxyl hydrogen. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable (lowest energy) conformation. nih.gov These low-energy conformations are crucial for understanding how the molecule interacts with other molecules, such as solvent molecules or biological receptors.

The physical properties of a compound are heavily influenced by its intermolecular forces. saskoer.calibretexts.org this compound can participate in several types of intermolecular interactions:

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, and the nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor. These interactions are relatively strong and significantly influence properties like boiling point and solubility.

Dipole-Dipole Interactions: The polar C-F and C=O/C-OH bonds create permanent dipoles in the molecule, leading to attractive dipole-dipole forces between molecules. youtube.com

Dispersion Forces: These weak, temporary forces exist between all molecules and increase with molecular size and surface area. libretexts.org

Molecular dynamics simulations can model how this compound interacts with solvent molecules. researchgate.net By placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) and calculating the forces between all atoms, MD can predict solvation energies and illustrate the structure of the solvent shell around the solute molecule. This is critical for understanding its solubility and behavior in solution. For instance, in a polar solvent like water, the solvent molecules would orient themselves to form hydrogen bonds with the hydroxyl group and the nitrogen atom of this compound. libretexts.org

Theoretical Insights into Reaction Mechanisms

While specific computational studies detailing the reaction mechanisms exclusively for this compound are not extensively documented in publicly available literature, the principles of computational chemistry, particularly Density Functional Theory (DFT), offer a framework for predicting its reactivity. DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This theoretical approach can be applied to understand the synthesis of this compound and its subsequent reactions.

Theoretical investigations into related isoquinoline and quinoline systems have demonstrated the utility of DFT in elucidating reaction pathways. researchgate.netunimib.it For instance, DFT can be used to model the thermodynamics and kinetics of various synthetic routes, helping to predict the most favorable conditions and potential byproducts. Such computational analyses can provide a foundational understanding of the electronic effects of the fluorine substituent at the 8-position on the reactivity of the isoquinoline core, including its influence on electrophilic and nucleophilic substitution reactions.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal in medicinal chemistry for the rational design of new therapeutic agents. japsonline.comnih.gov These computational techniques aim to establish a correlation between the chemical structure of a compound and its biological activity.

For the broader class of isoquinoline and quinoline derivatives, numerous SAR and QSAR studies have been conducted to guide the development of compounds with a wide range of biological activities, including antimicrobial and anticancer properties. nih.govjapsonline.comnih.gov These studies typically involve the systematic modification of the core scaffold and the analysis of how these changes affect a specific biological endpoint.

A hypothetical SAR study on a series of 8-substituted isoquinolin-1-ol analogs could explore the impact of different substituents on a particular biological activity. The data from such a study could be used to build a QSAR model, which mathematically relates molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to the observed activity.

Table 1: Hypothetical Structure-Activity Relationship Data for 8-Substituted Isoquinolin-1-ol Analogs

| Compound | R (at position 8) | Biological Activity (IC50, µM) | LogP | Electronic Parameter (σ) |

| 1 | -H | 10.5 | 1.8 | 0.00 |

| 2 | -F | 5.2 | 1.9 | 0.06 |

| 3 | -Cl | 6.8 | 2.5 | 0.23 |

| 4 | -CH3 | 8.1 | 2.3 | -0.17 |

| 5 | -OCH3 | 9.5 | 1.7 | -0.27 |

This table is illustrative and does not represent actual experimental data.

Such a dataset, once generated through experimental testing, would form the basis for developing a predictive QSAR model. This model could then be used to design new, potentially more potent analogs of this compound for specific therapeutic applications. The insights gained from SAR and QSAR studies are invaluable for optimizing lead compounds and accelerating the drug discovery process.

Applications of 8 Fluoroisoquinolin 1 Ol in Research

Exploration in Medicinal Chemistry

The isoquinoline-1-one core is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a wide range of biologically active compounds and approved drugs. The introduction of a fluorine atom at the 8-position of this scaffold creates 8-Fluoroisoquinolin-1-ol, a compound with modified properties that researchers are actively exploring for therapeutic applications.

As a Scaffold for Bioactive Molecules

The this compound framework serves as a foundational structure for the synthesis of more complex molecules with potential therapeutic value. nih.govresearchgate.net Medicinal chemists utilize it as a starting point, systematically adding different chemical groups to its core structure to create a library of new compounds. nih.govresearchgate.net This process, known as derivatization, allows for the exploration of structure-activity relationships (SAR), which are crucial for understanding how chemical modifications impact a molecule's biological function. nih.gov

For example, derivatives of the core isoquinoline (B145761) structure have been synthesized and investigated for their potential as anticancer agents and inhibitors of various enzymes. nih.govacs.orgrsc.org By modifying the scaffold, researchers can fine-tune the molecule's properties to enhance its interaction with specific biological targets. The synthesis of 1,8-disubstituted tetrahydroisoquinolines from 8-fluoro-3,4-dihydroisoquinoline (B12937770) highlights its utility as a key intermediate for creating diverse molecular architectures. nih.govresearchgate.net

Influence of Fluorine on Biological Activity and Pharmacokinetics

The strategic incorporation of fluorine is a well-established strategy in modern drug design. pharmacyjournal.orgpharmacyjournal.orgnih.gov The fluorine atom in this compound, owing to its high electronegativity and small size, can significantly alter the molecule's physicochemical properties. tandfonline.comresearchgate.net These alterations can lead to improved pharmacokinetic profiles, which describe how a drug is absorbed, distributed, metabolized, and excreted by the body. nih.gov

Key effects of fluorine substitution include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic breakdown by enzymes in the body. tandfonline.comchemrxiv.org This can increase the drug's half-life and bioavailability.

Increased Binding Affinity: Fluorine can form unique interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in a target protein, potentially leading to stronger and more selective binding. pharmacyjournal.orgtandfonline.com

Modulated Lipophilicity: Fluorine can increase a molecule's lipophilicity (its ability to dissolve in fats and oils), which can improve its ability to cross cell membranes. pharmacyjournal.orgpharmacyjournal.org

Altered Acidity/Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can influence a molecule's ionization state and its interaction with biological targets. tandfonline.comnih.gov

Development of Enzyme Inhibitors and Modulators

The isoquinolin-1-one scaffold, including its fluorinated variants, is a key component in the design of various enzyme inhibitors. tandfonline.com A prominent area of research involves the development of inhibitors for Poly(ADP-ribose) polymerase (PARP) enzymes. doi.orgnih.govnih.gov PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways like BRCA mutations. tandfonline.comnih.gov

Derivatives of isoquinolin-1-one have been shown to be potent PARP-1 inhibitors, competing with the natural substrate NAD+ for the enzyme's binding site. tandfonline.comdoi.org Some quinazolinone-based derivatives, which are bioisosteres of the isoquinolinone core, have also demonstrated significant PARP-1 inhibitory activity. rsc.org

Beyond PARP, the isoquinoline scaffold has been utilized to develop inhibitors for other enzyme families, such as:

Rho-associated coiled-coil containing protein kinases (ROCK): These enzymes are implicated in cardiovascular diseases, and isoquinoline-based compounds have been optimized as ROCK inhibitors. nih.govresearchgate.netresearchgate.net

Human Epidermal Growth Factor Receptor 2 (HER2): Novel isoquinoline derivatives have been synthesized that show selective inhibition of HER2, a key target in certain types of breast cancer. nih.gov

The data below illustrates the inhibitory activity of various isoquinoline-related scaffolds against different enzymes.

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Thieno[2,3-c]isoquinolin-5-one Derivatives | PARP-1 | Displayed submicromolar IC50 values (e.g., 0.21 ± 0.12 μM). Showed neuroprotective effects in an in vitro model of cerebral ischemia. | doi.org |

| Imidazoquinolinone and Isoquinolindione Derivatives | PARP-1 / PARP-2 | Identified potent inhibitors with pIC50 values up to 8.36 for PARP-1. Some derivatives showed high selectivity for PARP-1 over PARP-2. | nih.gov |

| 6-Substituted Isoquinolin-1-amine Derivatives | ROCK-I / ROCK-II | Optimization led to compounds equipotent against both ROCK-I and ROCK-II with good in vivo efficacy in hypertensive rat models. | nih.gov |

| Isoquinoline-tethered Quinazoline Derivatives | HER2 / EGFR | Demonstrated significantly improved selectivity for HER2 over EGFR and enhanced anti-proliferative effects against HER2-dependent cancer cells. | nih.gov |

Potential in Drug Discovery Programs

The versatility of the this compound scaffold and the beneficial properties conferred by the fluorine atom position it as a valuable starting point for various drug discovery programs. pharmacyjournal.orgnih.gov Its derivatives have been investigated across multiple therapeutic areas, including oncology, neurodegenerative diseases, and cardiovascular conditions. acs.orgdoi.orgnih.gov

The ability to generate large libraries of related compounds from this core structure allows for high-throughput screening and the rapid identification of lead compounds. nih.gov The continued development of new synthetic methods provides easier access to a wider range of fluorinated compounds, further stimulating their application in drug design. nih.gov The isoquinoline core is present in compounds targeting a diverse set of biological pathways, from DNA repair (PARP inhibitors) to cell signaling (kinase inhibitors), underscoring its broad potential in developing new medicines. nih.govnih.gov

Application in Materials Science and Photophysical Studies

Beyond its biomedical applications, the this compound structure possesses interesting photophysical properties that make it a candidate for use in materials science.

Fluorescent Probes and Dyes

Molecules that can fluoresce (absorb light at one wavelength and emit it at a longer wavelength) are essential tools in biological imaging and chemical sensing. The 8-hydroxyquinoline (B1678124) scaffold, a close relative of isoquinolin-1-ol, is a well-known fluorophore and chelating agent used in fluorescent sensors for metal ions like zinc. mdpi.comwalisongo.ac.idscispace.com

The fluorescence properties of these molecules can be tuned by chemical modification. semanticscholar.orgresearchgate.net For example, spiropyran derivatives appended with an isoquinoline unit have been shown to function as light-regulated sensors for metal cations. mdpi.com While direct studies on the fluorescence of this compound are less common, related structures like dihydrothieno[2,3-c]isoquinolines have been explored as luminescent materials, emitting green to yellowish-green light depending on their specific structure. acs.org The inherent electronic characteristics of the isoquinoline ring system, combined with the electron-withdrawing nature of the fluorine atom, suggest that this compound and its derivatives could be developed into novel fluorescent probes and dyes for various sensing and imaging applications. sigmaaldrich.comnih.gov

Electronic and Optical Properties

The electronic and optical properties of isoquinoline derivatives are of significant interest in materials science and medicinal chemistry. The introduction of a fluorine atom and a hydroxyl group onto the isoquinoline core, as in this compound, is expected to modulate these properties significantly. Fluorine, being the most electronegative element, can alter the electron distribution within the molecule, influencing its absorption and emission spectra.

The photophysical properties of conjugated push-pull isoquinolines have been studied, revealing that such structures can exhibit notable emission solvatochromism, where the color of the emitted light changes with the polarity of the solvent. researchgate.net While specific experimental data for this compound is not extensively detailed in the reviewed literature, the general principles governing quinoline (B57606) and isoquinoline derivatives can be applied. For instance, the presence of electron-donating (like the -OH group) and electron-withdrawing (like the fluorine atom) groups can create a "push-pull" system, potentially leading to interesting photophysical behaviors such as intramolecular charge transfer (ICT). researchgate.net

The optical properties of quinoline derivatives, such as their absorption maxima (λmax), Stokes shift, and quantum yield, are highly dependent on the nature and position of substituents on the aromatic ring. nih.govmdpi.com For example, compounds with strong electron-withdrawing groups may exhibit a blue shift in their absorption spectra and fluorescence quenching. nih.gov Conversely, the interplay between the hydroxyl group at the 1-position and the fluorine at the 8-position in this compound could result in unique fluorescent properties. Computational studies on similar quinoline derivatives using methods like density functional theory (DFT) have been employed to predict their HOMO-LUMO energy gaps, which are crucial in determining their electronic and optical characteristics. mdpi.com

Table 1: General Influence of Substituents on the Photophysical Properties of Isoquinoline/Quinoline Cores

| Substituent Effect | Property Affected | General Observation |

|---|---|---|

| Electron-donating group (e.g., -OH, -NH2) | Fluorescence | Often enhances quantum yield. |

| Electron-withdrawing group (e.g., -F, -NO2) | Absorption Spectrum (λmax) | Can cause a blue shift (hypsochromic shift). |

| "Push-Pull" System (D-π-A) | Solvatochromism | Can lead to significant shifts in emission spectra with solvent polarity. researchgate.net |

Role as a Synthetic Intermediate

The 8-fluoroisoquinoline (B92601) scaffold is a valuable intermediate in organic synthesis, providing a platform for the construction of more complex molecular architectures. Its utility stems from the reactivity of the fluorinated aromatic ring and the potential for modification at various positions.

Building Block for Complex Organic Synthesis

The closely related compound, 8-fluoro-3,4-dihydroisoquinoline, has been demonstrated to be a versatile building block for the synthesis of potential central nervous system drug candidates. nih.govresearchgate.net This highlights the synthetic potential of the 8-fluoroisoquinoline core. The fluorine atom at the 8-position allows for specific chemical transformations, such as directed ortho-lithiation, which can be used to introduce a variety of substituents. nih.govresearchgate.net

For example, a synthetic route starting from 8-fluoro-3,4-dihydroisoquinoline can lead to the formation of 1,8-disubstituted tetrahydroisoquinolines. nih.govresearchgate.net This class of compounds has been identified as potent calcium channel blockers. nih.gov The synthesis involves a fluorine-amine exchange reaction, followed by the addition of organolithium reagents to the C=N double bond, demonstrating the role of the 8-fluoroisoquinoline derivative as a key structural precursor. nih.gov

Table 2: Synthetic Transformations of the 8-Fluoroisoquinoline Core

| Starting Material | Reagents | Product Type | Significance | Reference |

|---|---|---|---|---|

| 8-Fluoro-3,4-dihydroisoquinoline | 1. Cyclic Amine 2. R-Li | 1-Alkyl-8-(cyclic amino)-1,2,3,4-tetrahydroisoquinoline | Access to complex, potentially bioactive molecules. | nih.gov |

| 8-Fluoro-3,4-dihydroisoquinoline | NaBH4 | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline (B55503) | Creation of saturated heterocyclic building blocks. | nih.gov |

Precursor for Other Fluorinated Heterocycles

The incorporation of fluorine into heterocyclic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. researchgate.netnih.gov this compound serves as a valuable precursor for the synthesis of a variety of other fluorinated heterocycles.

The synthetic utility of 8-fluoro-3,4-dihydroisoquinoline has been shown in its conversion to other fluorinated tetrahydroisoquinoline derivatives. nih.gov These transformations often retain the fluorine atom, leading to a new class of fluorinated compounds. The synthesis of such derivatives is crucial as heterocyclic molecules containing fluorinated isoquinoline components are found in many medicinally and agriculturally important products. researchgate.net The development of efficient synthetic methods, including non-catalyzed and transition metal-catalyzed approaches, has expanded the ability to incorporate fluorine-containing functionalities into the isoquinoline ring system. researchgate.net The presence of the fluorine atom on the this compound backbone provides a handle for further chemical manipulation, making it an advantageous starting material for creating libraries of novel fluorinated heterocyclic compounds for drug discovery and materials science. nih.govrsc.org

Future Perspectives and Research Directions

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 8-Fluoroisoquinolin-1-ol and its derivatives is poised to move towards more efficient, scalable, and environmentally benign methodologies. While classical synthetic routes have been established, emerging strategies focus on sustainability and late-stage functionalization.

Key Future Directions:

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions have become essential for constructing carbon-carbon and carbon-heteroatom bonds. hilarispublisher.com Future work will likely focus on developing novel ligand systems for cobalt, copper, or nickel catalysts to achieve the C–H activation and annulation required to form the isoquinolone core under milder conditions, potentially using greener solvents and reducing catalyst loading. A recent example involved a Cp*Co(III)-catalyzed synthesis of isoquinolones, which provides a template for creating fluorinated analogues like 8-Fluoroisoquinolin-1(2H)-one. acs.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a powerful and sustainable approach for forming complex molecular structures. hilarispublisher.com This technique could enable novel pathways for the synthesis or functionalization of the this compound scaffold under mild conditions, minimizing waste and expanding the accessible chemical space.

Flow Chemistry: Continuous flow synthesis presents significant advantages for scalability, safety, and process optimization. Developing flow-based protocols for the synthesis of this compound would allow for more efficient and cost-effective production, which is crucial for advancing preclinical and clinical studies of its derivatives. hilarispublisher.com

Green Chemistry Approaches: The principles of green chemistry are increasingly guiding synthetic design. researchgate.netmdpi.com Future routes will aim to utilize bio-based solvents, reduce the use of hazardous reagents, and design processes with higher atom economy. researchgate.net For instance, developing one-pot syntheses that minimize intermediate purification steps will be a key objective.

Advanced Mechanistic and Computational Studies

A deeper understanding of the reaction mechanisms and molecular properties of this compound is crucial for designing new applications and optimizing its synthesis. Advanced analytical and computational tools will drive progress in this area.

Key Future Directions:

In Situ Spectroscopic Analysis: Techniques like photoionization and photoelectron photoion coincidence spectroscopy can identify elusive reactive intermediates in catalytic processes. researchgate.netrsc.org Applying these methods to the synthesis of this compound could provide unprecedented insight into reaction mechanisms, helping to optimize reaction conditions and yields.

Density Functional Theory (DFT) Studies: DFT calculations are a powerful tool for predicting the electronic structure, reactivity, and spectroscopic properties of complex molecules. researchgate.netuns.ac.rs Future computational studies on this compound will likely focus on:

Mapping reaction energy profiles for different synthetic routes to identify the most favorable pathways.

Analyzing frontier molecular orbitals (HOMO-LUMO) to predict reactivity and potential interaction sites.

Simulating spectroscopic data (NMR, IR) to aid in the characterization of new derivatives. nih.gov

Molecular Docking and Dynamics: To explore the potential of this compound in drug discovery, molecular docking simulations can predict its binding affinity and orientation within the active sites of biological targets like kinases or other enzymes. researchgate.net Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time.

Exploration of New Research Applications

The isoquinoline (B145761) and 8-hydroxyquinoline (B1678124) scaffolds are present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties. mdpi.comresearchgate.netnih.gov The introduction of a fluorine atom at the 8-position is expected to modulate these activities and open new avenues for research.

Potential Application Areas:

Medicinal Chemistry: As a privileged scaffold, derivatives of this compound could be developed as inhibitors for various enzymes or as receptor modulators. The fluorine atom can enhance binding affinity and improve metabolic stability, making it a valuable modification in drug design. rsc.org Future research will likely involve synthesizing a library of derivatives and screening them against various biological targets.

Positron Emission Tomography (PET) Imaging: The development of methods for late-stage fluorination is a major goal in creating tracers for PET imaging. pharmtech.com If efficient methods for introducing the ¹⁸F isotope into the isoquinoline core are developed, ¹⁸F-labeled this compound could serve as a scaffold for novel PET imaging agents to study biological processes in vivo.

Materials Science: Quinoline (B57606) derivatives are used as electron carriers in Organic Light-Emitting Diodes (OLEDs). mdpi.com The electronic properties of this compound, influenced by the highly electronegative fluorine atom, could be exploited in the design of new organic electronic materials.

Addressing Challenges in Fluorinated Heterocycle Chemistry

Despite the significant potential of fluorinated heterocycles, their development is not without challenges. Future research must address these hurdles to fully realize the promise of compounds like this compound.

Key Challenges and Research Directions:

Selective Fluorination: The introduction of fluorine atoms into heterocyclic frameworks, especially at a late stage, remains a significant synthetic challenge. rsc.org Developing new, highly selective, and functional-group-tolerant fluorination reagents and catalytic methods is a primary goal for the field. rsc.org

Stereoselective Synthesis: For derivatives of this compound with chiral centers, developing efficient stereoselective synthetic methods will be critical for producing enantiomerically pure compounds for pharmacological evaluation.

Environmental Sustainability: There is growing concern about the environmental persistence of some organofluorine compounds, often referred to as "forever chemicals." tandfonline.com Future research must include comprehensive studies on the environmental fate and potential biodegradability of new fluorinated pharmaceuticals. The development of effective methods for removing these compounds from industrial wastewater will be crucial for the long-term sustainability of fluorinated drug manufacturing. tandfonline.com

Q & A

Q. How can open-data principles be balanced with intellectual property concerns in this compound research?

- Methodological Answer : Deposit non-proprietary data (e.g., spectral libraries, crystallographic data) in public repositories under CC-BY licenses. For sensitive data (e.g., proprietary synthesis routes), use controlled-access platforms like the European Open Science Cloud (EOSC). Adopt the CARE principles for Indigenous data sovereignty if studying natural precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.